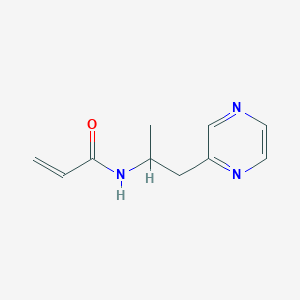

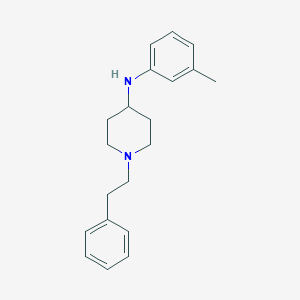

![molecular formula C12H17Cl2N3 B2506019 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 2034613-66-4](/img/structure/B2506019.png)

2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several strategies. For instance, the construction of imidazo(pyrido)[1,2-a]pyridines and imidazo(pyrido)[3,2,1-ij][1,8]naphthyridines is achieved through DABCO-catalyzed tandem annulations, starting from 2-(2-chloroaroyl)methyleneimidazolidines and allenic esters . Another approach involves the reaction of 2-chloropyridines with 2H-azirines in the presence of triflic anhydride to form imidazo[1,2-a]pyridines . Additionally, hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines are synthesized from succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, followed by reactions with various reagents to introduce substituents .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the absolute configuration of a camphor-derived benzo[d]imidazole compound is determined by NOESY, and its structure is confirmed by NMR, IR spectroscopy, and mass spectrometry . Similarly, the structure of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole is elucidated using IR, NMR, UV-vis spectroscopy, and X-ray diffraction, complemented by quantum chemical calculations .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds is explored through various chemical reactions. For instance, the synthesized hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines react with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite to yield substituted derivatives . The potassium derivative of 2-(pyridin-2-yl)-1H-benzo[d]imidazole is used to prepare new bis(diimine) ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized through experimental techniques and theoretical calculations. The spectroscopic features are investigated using FT-IR, NMR, and UV spectroscopy, and the results are supported by density functional theory calculations . The antioxidant and antimicrobial activities of some benzo[d]imidazole derivatives are evaluated, and their structure-activity relationships are investigated through molecular docking studies .

Scientific Research Applications

Regioselective Synthesis and Heterocyclic Ketene Aminals

A study by Wang et al. (2015) describes the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, highlighting a method with high regioselectivity, good yields, and simple work-up procedures, which could be relevant for synthesizing related compounds including 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole derivatives (Wang et al., 2015). Similarly, Li et al. (2011) explored the chemistry of heterocyclic ketene aminals for constructing novel heterocycles, potentially applicable to the synthesis pathways of such compounds (Li et al., 2011).

Novel Syntheses and Functionalization

Katritzky et al. (2000) reported on a new three-carbon synthon for efficiently synthesizing benzannelated and 1-(2-arylethenyl) heterocycles, offering synthetic routes that might be adaptable for creating 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole derivatives (Katritzky et al., 2000). Another approach by Teng et al. (2018) involved a transition-metal-free C–N and C–C formation, leading to the synthesis of benzo[4,5]imidazo[1,2-a]pyridines from ynones. This method's efficiency and metal-free characteristics may be beneficial for synthesizing related compounds (Teng et al., 2018).

Ferroelectricity and Photoluminescent Properties

Notably, Horiuchi et al. (2012) discovered that chains of amphoteric molecules like 2-methylbenzimidazole can be electrically switchable in the crystalline state through proton tautomerization, demonstrating ferroelectricity at room temperature. This property could hint at potential applications of related benzimidazole derivatives in ferroelectric devices (Horiuchi et al., 2012).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

2-methyl-1-pyrrolidin-3-ylbenzimidazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;;/h2-5,10,13H,6-8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSSKBMGPZDPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCNC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)

![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)

![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)